2,6,10-Trimethylundecanoic acid
2,6,10-Trimethylundecanoic acid
2, 6, 10-Trimethyl-undecanoic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 2, 6, 10-Trimethyl-undecanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 6, 10-Trimethyl-undecanoic acid has been primarily detected in urine. Within the cell, 2, 6, 10-trimethyl-undecanoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
Brand Name:
Vulcanchem
CAS No.:
1115-94-2
VCID:
VC0073415
InChI:
InChI=1S/C14H28O2/c1-11(2)7-5-8-12(3)9-6-10-13(4)14(15)16/h11-13H,5-10H2,1-4H3,(H,15,16)
SMILES:
CC(C)CCCC(C)CCCC(C)C(=O)O
Molecular Formula:
C14H28O2
Molecular Weight:
228.37 g/mol
2,6,10-Trimethylundecanoic acid
CAS No.: 1115-94-2
Main Products
VCID: VC0073415
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol
CAS No. | 1115-94-2 |
---|---|
Product Name | 2,6,10-Trimethylundecanoic acid |
Molecular Formula | C14H28O2 |
Molecular Weight | 228.37 g/mol |
IUPAC Name | 2,6,10-trimethylundecanoic acid |
Standard InChI | InChI=1S/C14H28O2/c1-11(2)7-5-8-12(3)9-6-10-13(4)14(15)16/h11-13H,5-10H2,1-4H3,(H,15,16) |
Standard InChIKey | QFIWFUDXERFOIY-UHFFFAOYSA-N |
SMILES | CC(C)CCCC(C)CCCC(C)C(=O)O |
Canonical SMILES | CC(C)CCCC(C)CCCC(C)C(=O)O |
Physical Description | Solid |
Description | 2, 6, 10-Trimethyl-undecanoic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 2, 6, 10-Trimethyl-undecanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 6, 10-Trimethyl-undecanoic acid has been primarily detected in urine. Within the cell, 2, 6, 10-trimethyl-undecanoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. |
Synonyms | 2,6,10-Trimethylundecanoic acid |
PubChem Compound | 3047764 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume